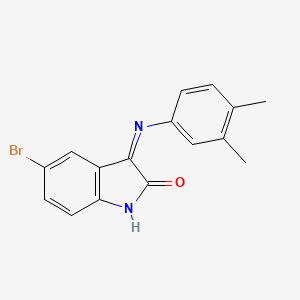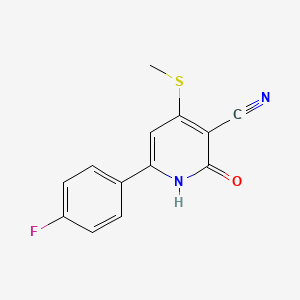
5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a bromobenzylidene group and a nitrophenyl group attached to an imidazol-4-one core, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-nitrobenzylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as acetic acid, to yield the final imidazol-4-one product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation .
類似化合物との比較
Similar Compounds
2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Shares the bromobenzylidene group but has a thiazolidinone core.
4-bromobenzaldehyde: A simpler compound that serves as a precursor in the synthesis of 5-(4-bromobenzylidene)-2-{3-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one.
Uniqueness
This compound is unique due to its combination of a bromobenzylidene group and a nitrophenyl group attached to an imidazol-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H10BrN3O3 |
|---|---|
分子量 |
372.17 g/mol |
IUPAC名 |
(4E)-4-[(4-bromophenyl)methylidene]-2-(3-nitrophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H10BrN3O3/c17-12-6-4-10(5-7-12)8-14-16(21)19-15(18-14)11-2-1-3-13(9-11)20(22)23/h1-9H,(H,18,19,21)/b14-8+ |
InChIキー |
UFWJVKSVNYZLKE-RIYZIHGNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)
![Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B13374717.png)

![N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B13374724.png)


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B13374738.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B13374743.png)

![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374764.png)
![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)
![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
